molecular formula C16H15N3O2 B12166312 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)propanamide

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)propanamide

Cat. No.: B12166312
M. Wt: 281.31 g/mol
InChI Key: YXZQOKWFIKLAEY-UHFFFAOYSA-N
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Description

3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)propanamide is a heterocyclic compound featuring a 1-oxo-isoindole core linked via a three-carbon chain to a pyridin-3-ylamide group. The propanamide linker provides conformational flexibility, while the pyridin-3-yl group introduces a basic nitrogen capable of participating in π-π stacking or acid-base interactions. This structural motif is commonly explored in medicinal and agrochemical research due to its adaptability in targeting enzymes or receptors .

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

3-(3-oxo-1H-isoindol-2-yl)-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C16H15N3O2/c20-15(18-13-5-3-8-17-10-13)7-9-19-11-12-4-1-2-6-14(12)16(19)21/h1-6,8,10H,7,9,11H2,(H,18,20)

InChI Key

YXZQOKWFIKLAEY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CN=CC=C3

Origin of Product

United States

Biological Activity

The compound 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₁₁H₁₁N₃O₂
  • Molecular Weight : 217.22 g/mol
  • CAS Number : Not specifically listed in the search results, but related compounds provide structural context.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Studies have indicated that isoindole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases and modulation of apoptotic pathways.
    • A notable study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines, suggesting potential for further development as anticancer agents .
  • Anti-inflammatory Effects :
    • The compound's ability to modulate inflammatory responses has been explored, particularly in the context of diseases like rheumatoid arthritis and other inflammatory conditions.
    • Research indicates that isoindole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in animal models .
  • Neuroprotective Properties :
    • Emerging data suggest neuroprotective effects, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.
    • Animal studies have shown improvements in cognitive function and reduced neurodegeneration associated with certain isoindole derivatives .

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : Similar compounds have been identified as inhibitors of various kinases involved in cancer progression and inflammation.
Kinase TargetEffect
IKKβInhibition leads to reduced inflammatory cytokine production
p38 MAPKSelective inhibition observed in certain isoindole derivatives

Case Studies

Several studies highlight the biological activity of related isoindole compounds:

  • Study on Cancer Cell Lines :
    • A study evaluated a series of isoindole derivatives for their cytotoxic effects on human cancer cell lines. Results indicated that certain modifications to the isoindole structure enhanced potency against breast and lung cancer cells .
  • Inflammation Model :
    • In an animal model of arthritis, administration of an isoindole derivative resulted in significant reductions in joint swelling and pain scores compared to control groups, indicating strong anti-inflammatory properties .
  • Neuroprotection in Models of Alzheimer's Disease :
    • Research demonstrated that a related compound improved memory retention and reduced amyloid plaque formation in transgenic mouse models of Alzheimer's disease, suggesting potential therapeutic applications for neurodegenerative disorders .

Comparison with Similar Compounds

Key Observations :

  • Amide Group Variations : Replacing pyridin-3-yl with thiazol-2-yl () introduces sulfur-based polarity, while 3,5-dimethylphenyl () enhances lipophilicity, impacting membrane permeability .
  • Linker Flexibility : Compounds with rigidified linkers (e.g., –8) show pesticidal activity, suggesting the target’s propanamide may balance flexibility and steric bulk for target engagement .

Physicochemical Properties

  • Molecular Weight : The target compound (C₁₆H₁₃N₃O₂; theoretical MW: 287.30) is lighter than most analogs, except the hypothetical 1,3-diketone variant (307.31). Higher MW analogs (e.g., –8) often incorporate halogen or sulfonyl groups, increasing hydrophobicity .
  • Polarity : The pyridin-3-yl group contributes moderate polarity (cLogP ~1.5–2.0), whereas thiazol-2-yl (cLogP ~1.0–1.5) or dimethylphenyl (cLogP ~3.0) substituents shift logP values significantly .

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